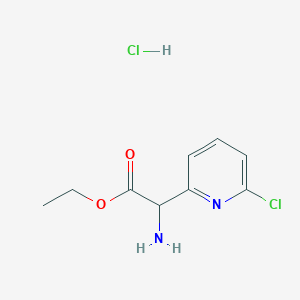

Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of anticoagulant drugs, such as Edoxaban, which acts as a direct factor Xa inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride typically involves the reaction of ethyl 2-(6-chloropyridin-2-yl)acetate with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Halogens, nucleophiles; often in polar solvents like water or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as an intermediate in the production of anticoagulant drugs like Edoxaban.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride involves its role as an intermediate in the synthesis of pharmaceutical agents. In the case of Edoxaban, it acts as a direct factor Xa inhibitor, which prevents the formation of blood clots by inhibiting the activity of factor Xa, a key enzyme in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(6-chloropyridin-2-yl)acetate: A precursor in the synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride.

Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Another intermediate in the synthesis of anticoagulant drugs

Uniqueness

Ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate hydrochloride is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supplemented by data tables and case studies.

Synthesis

The synthesis of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride typically involves the reaction of 6-chloropyridin-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. This method ensures a controlled reaction environment to minimize side products .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and modulation of these targets can lead to various pharmacological effects, which are critical for its potential therapeutic applications .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride against various cancer cell lines. For instance, it has shown moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating significant inhibitory effects .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It has demonstrated activity against specific kinases, which are crucial in cancer signaling pathways. The inhibition rates observed suggest that it could serve as a lead compound for developing targeted cancer therapies .

Case Studies

- Anticancer Activity : In a study focusing on novel N-pyridinyl compounds, Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride was tested alongside other derivatives. It exhibited promising results in inhibiting tumor growth in vitro, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Another investigation highlighted its selective activity against certain bacterial strains, indicating that modifications on the pyridine ring could enhance antimicrobial efficacy. The compound's structural features allow it to penetrate bacterial membranes effectively .

Discussion

The diverse biological activities of Ethyl 2-amino-2-(6-chloropyridin-2-YL)acetate hydrochloride make it a valuable candidate for further research. Its mechanism of action through enzyme inhibition and cytotoxicity against cancer cells highlights its therapeutic potential.

Properties

Molecular Formula |

C9H12Cl2N2O2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

ethyl 2-amino-2-(6-chloropyridin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-4-3-5-7(10)12-6;/h3-5,8H,2,11H2,1H3;1H |

InChI Key |

JMYRJCZOMPGLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC(=CC=C1)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.